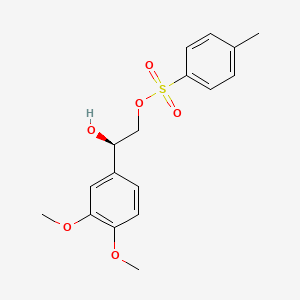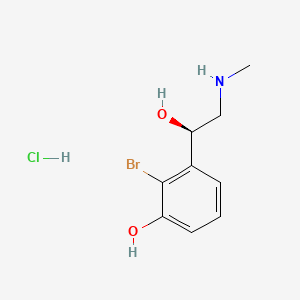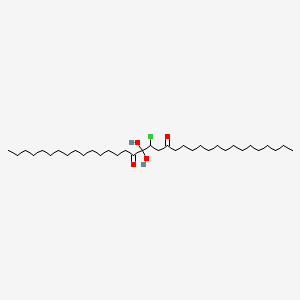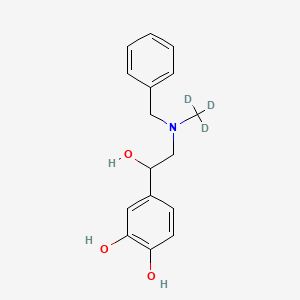![molecular formula C19H31NO3 B589766 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester CAS No. 1329835-67-7](/img/structure/B589766.png)
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester involves several steps. Typically, the synthetic route includes the reaction of 4-hydroxybenzoic acid with 3-(dibutylamino)propyl chloride under basic conditions to form the intermediate 4-[3-(dibutylamino)propoxy]benzoic acid. This intermediate is then esterified with deuterated methanol (CD3OD) in the presence of a suitable catalyst to yield the final product .
Analyse Des Réactions Chimiques
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester is widely used in scientific research, particularly in the field of proteomics. Its deuterated nature makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses . Additionally, it is used in the study of metabolic pathways and the identification of biomarkers in biological samples .
Mécanisme D'action
The mechanism of action of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester involves its interaction with specific molecular targets in biological systems. The compound’s deuterated methyl ester group allows it to be easily detected and quantified in mass spectrometry analyses, facilitating the study of its effects on various metabolic pathways . The dibutylamino group may also interact with specific receptors or enzymes, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester can be compared with other similar compounds, such as:
4-[3-(Dibutylamino)propoxy]benzoic Acid Methyl Ester: This non-deuterated version has similar chemical properties but lacks the deuterium atoms, making it less suitable for mass spectrometry applications.
4-[3-(Dimethylamino)propoxy]benzoic Acid-d6 Methyl Ester: This compound has a dimethylamino group instead of a dibutylamino group, which may result in different chemical reactivity and biological interactions.
The uniqueness of this compound lies in its deuterated structure, which enhances its utility in mass spectrometry and other analytical techniques .
Propriétés
IUPAC Name |
methyl 4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3/i8D2,15D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPWAAYOCNWIEI-VOLQRREFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)



![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, [1S-(endo,endo)]- (9CI)](/img/new.no-structure.jpg)



![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)
![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)

![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B589706.png)
